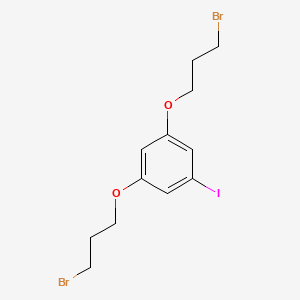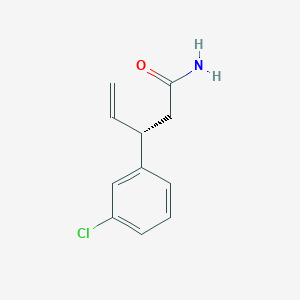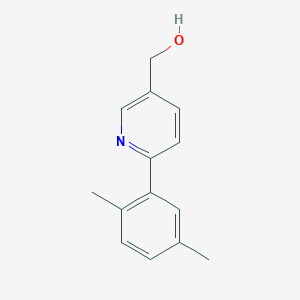![molecular formula C18H24N2O7 B12614576 L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine CAS No. 921934-64-7](/img/structure/B12614576.png)
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an alanyl group, a benzyloxy group, and a methylated serine residue, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Coupling reaction: The protected L-alanine is coupled with N-methyl-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired peptide bond.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antiviral agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the peptide backbone can interact with protein surfaces, affecting protein-protein interactions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide: A similar compound with a different peptide sequence and functional groups.
N-Benzyloxycarbonyl-L-proline: Another compound with a benzyloxy group and a different amino acid backbone.
Uniqueness
L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine is unique due to its specific combination of functional groups and peptide sequence, which confer distinct chemical and biological properties
Propiedades
Número CAS |
921934-64-7 |
|---|---|
Fórmula molecular |
C18H24N2O7 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(4-oxo-4-phenylmethoxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C18H24N2O7/c1-12(19)17(23)20(2)14(18(24)25)11-27-16(22)9-8-15(21)26-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,19H2,1-2H3,(H,24,25)/t12-,14-/m0/s1 |
Clave InChI |
HVURQWMPZRYKJP-JSGCOSHPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N(C)[C@@H](COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
SMILES canónico |
CC(C(=O)N(C)C(COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)

![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)

![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)
